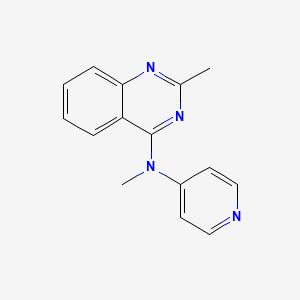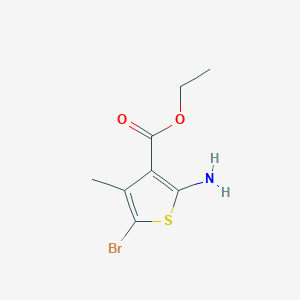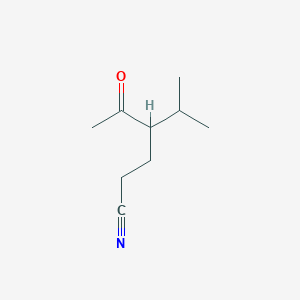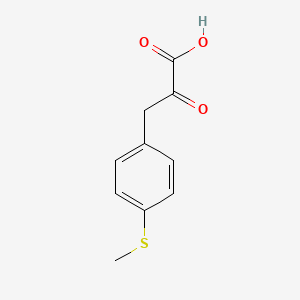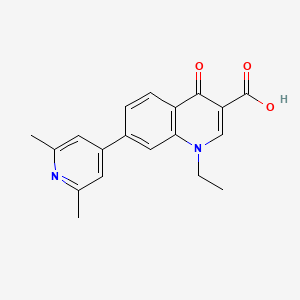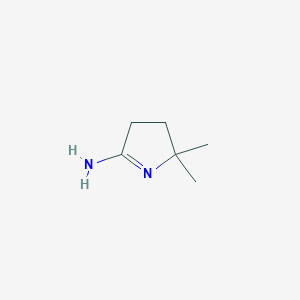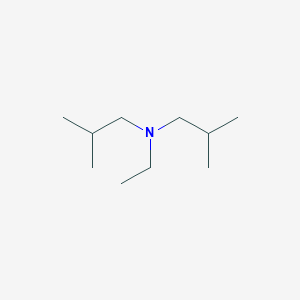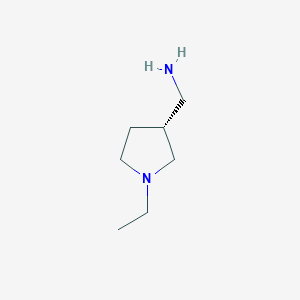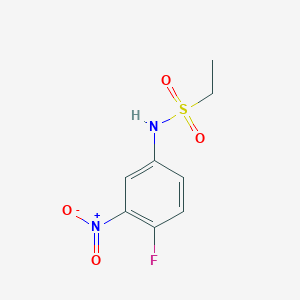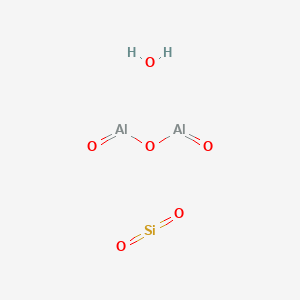
Bentonite
Übersicht
Beschreibung
Bentonite is a topical medication primarily used to prevent or reduce the severity of allergic contact dermatitis caused by urushiol, the allergenic resin found in plants such as poison ivy, poison oak, and poison sumac . It acts as a physical barrier, protecting the skin from contact with these irritants. This compound contains this compound, a type of clay, which is effective as long as the film remains visible on the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bentonite involves the use of this compound clay, which is processed to enhance its barrier properties. The clay is typically purified and modified to improve its adhesion to the skin. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of this compound involves the large-scale processing of this compound clay. The clay is mined, purified, and then formulated into a lotion or cream. The production process ensures that the final product has the desired consistency and efficacy for topical application .
Analyse Chemischer Reaktionen
Types of Reactions: Bentonite primarily acts as a physical barrier and does not undergo significant chemical reactions when applied to the skin. it may interact with other substances on the skin surface.
Common Reagents and Conditions: As this compound is a topical agent, it does not typically undergo chemical reactions that involve reagents and specific conditions. Its primary function is to form a protective layer on the skin.
Major Products Formed: Since this compound does not undergo significant chemical reactions, there are no major products formed from its application. Its effectiveness is based on its physical properties rather than chemical transformations .
Wissenschaftliche Forschungsanwendungen
Bentonite has several scientific research applications, particularly in the fields of dermatology and allergology:
Dermatology: this compound is used to study the prevention and treatment of allergic contact dermatitis.
Allergology: Researchers use this compound to understand the mechanisms of allergic reactions to urushiol and other plant resins.
Cosmetics: this compound is used as an emulsion stabilizer in cosmetic formulations.
Pharmaceuticals: this compound’s properties are studied to develop new topical medications that can protect the skin from various irritants and allergens.
Wirkmechanismus
The exact mechanism of action of Bentonite is not fully understood. It is believed that when applied topically, this compound acts as a physical barrier that interferes with the adsorption of antigens onto the skin and reduces the absorption of antigens into the skin . This barrier effect prevents the allergenic resin from coming into contact with the skin, thereby reducing the risk of allergic reactions. This compound does not modify the systemic allergic response and is effective only as long as the film remains visible on the skin .
Vergleich Mit ähnlichen Verbindungen
Dimethyldioctadecylammonium Montmorillonite: Another clay-based compound used for its barrier properties.
Quaternium 18-bentonite: A similar compound used in cosmetics and pharmaceuticals for its protective properties.
Uniqueness of Bentonite: this compound is unique in its specific formulation and use as a barrier against urushiol-induced allergic contact dermatitis. Its effectiveness is due to the specific properties of this compound clay, which forms a stable and visible film on the skin. Unlike other similar compounds, this compound is specifically designed for topical application to prevent allergic reactions to plant resins .
Eigenschaften
CAS-Nummer |
1340-69-8 |
|---|---|
Molekularformel |
Al2H2O6Si |
Molekulargewicht |
180.06 g/mol |
IUPAC-Name |
dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate |
InChI |
InChI=1S/2Al.O2Si.H2O.3O/c;;1-3-2;;;;/h;;;1H2;;; |
InChI-Schlüssel |
SVPXDRXYRYOSEX-UHFFFAOYSA-N |
Kanonische SMILES |
O.O=[Al]O[Al]=O.O=[Si]=O |
Physikalische Beschreibung |
Off-white to tan fine flakes or powder; [R.T. Vanderbilt MSDS] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











































Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
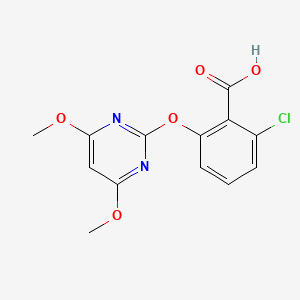
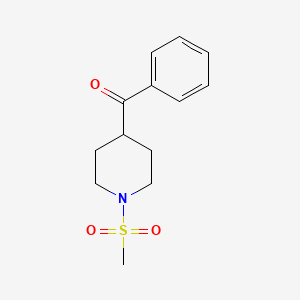
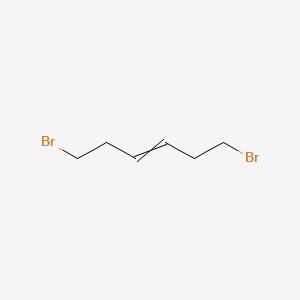
![2-[(4-Bromophenyl)carbonyl]-hydrazinecarboxaldehyde](/img/structure/B8732385.png)
